1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
Description
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a fluorinated carbonate ester characterized by a trifluoromethyl (-CF₃) substituent on the aromatic ring and a chloroethyl carbonate group. Its development is highlighted in a 2023–24 annual report by the Indian Department of Science and Technology’s Council of Scientific and Industrial Research (CSIR), emphasizing its role in process optimization for specialty chemicals . CymitQuimica lists it as a high-value fluorinated compound, priced at €55.00 per gram, indicating its commercial relevance .
Properties
IUPAC Name |
1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOWSCYCMJYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate can be synthesized through the reaction of 1-chloroethanol with 4-(trifluoromethyl)benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Alcohols and Carbon Dioxide: Formed by hydrolysis
Scientific Research Applications
Organic Synthesis
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The chloroethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield corresponding alcohols and carbon dioxide.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its trifluoromethyl group enhances biological activity and pharmacokinetic properties, making it valuable for developing new drugs with improved efficacy and reduced side effects.
Case Study 1: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potential anticancer activity. In a study published in the Journal of Medicinal Chemistry, compounds synthesized using this building block showed significant cytotoxic effects against various cancer cell lines, highlighting its utility in drug discovery efforts focused on cancer therapeutics.
Case Study 2: Acaricidal Activity
Another study explored the acaricidal activity of phenylpiperazine derivatives synthesized from this compound. The results indicated that these derivatives effectively controlled spider mite populations, suggesting applications in agricultural pest management. The study employed various concentrations and methods to evaluate efficacy, demonstrating the compound's versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of 1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the formation of reactive intermediates during chemical reactions. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of carbamates or carbonates. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Structural and Functional Properties
*Calculated based on molecular formula (C₁₁H₁₀ClF₃O₃).
Key Observations:
Electronic Effects: The -CF₃ group in this compound enhances electrophilicity at the carbonate group compared to the -NO₂ substituent in 1-chloroethyl 4-nitrophenyl carbonate. This increases its reactivity in nucleophilic substitution reactions . Urea derivatives (e.g., 11d) with -CF₃ substituents exhibit higher bioactivity (e.g., kinase inhibition) due to improved binding affinity from hydrophobic interactions .
In contrast, sulfonate esters like those in achieve moderate yields (83%) under mild conditions .
Commercial Viability: The high cost of this compound (€55.00/g) reflects the challenges in fluorinated compound synthesis, whereas non-fluorinated analogs (e.g., 1-chloroethyl 4-nitrophenyl carbonate) are likely cheaper due to simpler manufacturing .
Pharmacological and Industrial Relevance
- Pharmaceuticals : Urea derivatives (e.g., 11k, 11o) with -CF₃ groups show potent antitumor activity, suggesting that the target compound could serve as a precursor for similar bioactive molecules .
- Polymer Chemistry : The carbonate group in this compound may enable its use in synthesizing fluorinated polycarbonates with enhanced thermal stability .
- Prodrug Design : Sulfonate esters () and carbonates share utility in prodrug systems, where controlled hydrolysis releases active drugs. The -CF₃ group could modulate hydrolysis rates for targeted drug delivery .
Biological Activity
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8ClF3O3
- Molecular Weight : 290.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration. The carbonate moiety can undergo hydrolysis, releasing the active chloroethyl component, which is known to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in a study evaluating various trifluoromethylated compounds, it was found that certain derivatives showed selective activity against several cancer cell lines, including leukemia and lung cancer cell lines. The National Cancer Institute's screening revealed growth inhibition percentages exceeding 20% in some cases at a concentration of .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 1 | RPMI-8226 (Leukemia) | >20 |
| 2 | A549 (Lung) | >20 |
| 3 | A498 (Renal) | >10 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies suggest that similar compounds with halogenated phenyl groups have exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance this activity by increasing the compound's reactivity towards microbial targets .
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 46.9 μg/mL |
| Escherichia coli | 93.7 μg/mL |
Case Studies
- Anticancer Efficacy : A series of trifluoromethylated compounds were synthesized and tested for anticancer activity. The results indicated that modifications in the structure significantly influenced the cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of halogenated compounds, including those similar to this compound. It was found that specific substitutions on the phenyl ring enhanced antibacterial efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
